molecular formula C18H15NO3 B5549232 N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide

N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B5549232
M. Wt: 293.3 g/mol
InChI Key: VLWKJHIYPCZEKV-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide belongs to a class of compounds based on the 2-oxo-2H-chromene-3-carboxamide (coumarin-3-carboxamide) scaffold, which has demonstrated significant potential in biomedical research . While a closely related dibromo-substituted analogue, 6,8-dibromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide, has been identified with a molecular weight of 451.1 g/mol and the molecular formula C18H13Br2NO3 , this parent structure is of high interest primarily in oncology. Compounds within this chemical family have been synthesized and investigated as novel cytotoxic agents . Research indicates that these 2-oxochromene-3-carboxamide derivatives can act as potent inhibitors of the enzyme AKR1B10 (aldo-keto reductase family 1 member B10) . The inhibition of AKR1B10 is recognized as a promising therapeutic approach for treating various cancers, as this enzyme is involved in oncogenic processes . Molecular docking studies suggest that these compounds exert their activity by forming critical hydrogen-bonding interactions within the catalytic site of the AKR1B10 enzyme, notably with residues Val301 and Leu302 . The synthesis of such compounds can be achieved through efficient and eco-friendly methods, such as Knoevenagel condensation, facilitating their availability for research purposes . This product, this compound, is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to further explore its specific mechanism of action and potential applications in cancer cell biology and drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-ethylphenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-2-12-7-3-5-9-15(12)19-17(20)14-11-13-8-4-6-10-16(13)22-18(14)21/h3-11H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWKJHIYPCZEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The 2 Oxo 2h Chromene 3 Carboxamide Scaffold: a Cornerstone of Modern Chemical Research

The 2-oxo-2H-chromene-3-carboxamide framework, a derivative of coumarin (B35378), is a privileged scaffold in medicinal chemistry. researchgate.netresearchgate.net Coumarins, a class of compounds found in many plants, are characterized by a benzopyrone skeleton that lends itself to a wide array of chemical modifications. nih.govresearchgate.net This structural versatility allows for the synthesis of a large number of derivatives with diverse pharmacological properties. nih.gov

Historically and in contemporary research, this scaffold is associated with a broad spectrum of biological activities, including:

Anticancer nih.govnih.gov

Antimicrobial researchgate.netekb.eg

Anti-inflammatory researchgate.netnih.gov

Anticoagulant researchgate.netnih.gov

Antioxidant nih.govresearchgate.net

Antiviral nih.gov

Specifically, the coumarin-3-carboxamide derivatives have been identified as a crucial structural core for cytotoxicity against cancer cell lines. researchgate.net The presence of the carboxamide group at the C3 position of the coumarin ring is often essential for these biological activities. nih.govresearchgate.net For instance, certain fluorinated benzamide (B126) derivatives have demonstrated potent activity against liver (HepG2) and cervical (HeLa) cancer cell lines. nih.gov The versatility and established biological significance of this scaffold make it a focal point for the design and synthesis of new therapeutic agents. nih.govmdpi.com

Focused Investigation of N 2 Ethylphenyl 2 Oxo 2h Chromene 3 Carboxamide

Research into N-substituted 2-oxo-2H-chromene-3-carboxamides has shown that the nature and position of the substituent on the phenyl ring can dramatically alter the compound's efficacy and selectivity for various biological targets. For example, studies on similar structures have revealed potent inhibitory activity against enzymes like monoamine oxidases (MAOs), which are crucial in neurological conditions. mdpi.com The introduction of an ethyl group at the ortho (2-position) of the phenyl ring, as in the titular compound, is a rational design strategy to explore steric and electronic effects on target binding and activity. This focused investigation aims to delineate the structure-activity relationships (SAR) within this class of molecules, potentially leading to the development of more potent and selective agents.

Key Research Domains for N 2 Ethylphenyl 2 Oxo 2h Chromene 3 Carboxamide Derivatives

Established Synthetic Pathways for the 2-Oxo-2H-chromene-3-carboxamide Core

The synthesis of the 2-oxo-2H-chromene-3-carboxamide scaffold, the central structural unit of the target compound, is achieved through several reliable and versatile chemical reactions. These methods can be broadly categorized into condensation reactions, strategies for amide bond formation, and streamlined multi-component protocols.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone in the synthesis of the coumarin (B35378) nucleus. This reaction typically involves the condensation of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound, catalyzed by a base. rsc.org For the synthesis of the 2-oxo-2H-chromene-3-carboxamide core, precursors like coumarin-3-carboxylic acids or their esters are often prepared via this route.

A common approach involves reacting salicylaldehydes with Meldrum's acid in water at room temperature, using catalysts like potassium carbonate or sodium azide, to produce coumarin-3-carboxylic acids in high yields. acs.org Another strategy employs the reaction of salicylaldehyde with N-substituted cyanoacetamides in the presence of aqueous sodium carbonate, which first yields 2-imino-2H-chromene-3-carboxamides. rsc.org These intermediates can then be readily hydrolyzed with aqueous HCl to furnish the desired 2-oxo-2H-chromene-3-carboxamides. rsc.org The choice of catalyst and reaction conditions can be tailored to optimize yield and purity, with options ranging from simple organic bases like piperidine (B6355638) to organocatalysts such as L-proline. biomedres.usmdpi.com

ReactantsCatalystSolventConditionsProductYieldReference
Salicylaldehyde, Diethyl malonatePiperidine, Acetic acidTolueneRefluxEthyl 2-oxo-2H-chromene-3-carboxylate- mdpi.com
Salicylaldehyde, Meldrum's acidPotassium carbonateWaterRoom Temp2-Oxo-2H-chromene-3-carboxylic acid92% nih.gov
Salicylaldehyde derivatives, N-substituted cyanoacetamidesSodium carbonateWaterRoom Temp2-Imino-2H-chromene-3-carboxamidesExcellent rsc.org
Salicylaldehyde, Malonate estersL-proline-100 °CCoumarin-3-carboxylic esters56-92% biomedres.usbiomedres.us

Amide Bond Formation Strategies

The formation of the carboxamide group is a critical step in synthesizing the title compound. This transformation is typically achieved by coupling a coumarin-3-carboxylic acid or its activated derivative with the appropriate amine, in this case, 2-ethylaniline (B167055). More commonly, the reaction is performed using the more reactive ethyl 2-oxo-2H-chromene-3-carboxylate precursor, which reacts with an amine via nucleophilic acyl substitution. mdpi.com

A straightforward method involves refluxing ethyl 2-oxo-2H-chromene-3-carboxylate with the desired amine in a suitable solvent like ethanol. mdpi.com For less reactive amines or to improve yields, various coupling agents are employed to activate the carboxylic acid. Reagents such as Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) are effective for this purpose. nih.gov Another established method involves converting the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride, which then readily reacts with the amine to form the amide bond. researchgate.net

Carboxylic Acid PrecursorAmineCoupling Method/ReagentsSolventProduct ClassReference
Ethyl 2-oxo-2H-chromene-3-carboxylate2-(4-Methoxyphenyl)ethan-1-amineDirect reactionEthanolN-phenethyl-2-oxo-2H-chromene-3-carboxamide mdpi.com
Coumarin-3-carboxylic acidAnilinesHATU, Et3N-N-aryl coumarin-3-carboxamides nih.gov
Chromone-3-carboxylic acidsVarious aminesThionyl chloride (to form acid chloride), Triethylamine-Chromone-3-carboxamides researchgate.net
2-Oxo-2H-chromene-3-carboxylic acid2-Ethyl-6-methylanilineCoupling agent (e.g., DCC, EDC)-N-(2-ethyl-6-methylphenyl)-2-oxo-2H-chromene-3-carboxamide smolecule.com

Multi-Component and One-Pot Reaction Protocols

To enhance synthetic efficiency and align with the principles of green chemistry, multi-component reactions (MCRs) and one-pot syntheses have been developed for the 2-oxo-2H-chromene-3-carboxamide core. These protocols combine multiple reaction steps without isolating intermediates, thereby saving time, reagents, and solvents.

A notable example is the one-pot, three-component synthesis involving a salicylaldehyde, an amine, and diethyl malonate in ethanol. mdpi.com This reaction can be efficiently catalyzed by a dual catalyst system of piperidine and molecular iodine, offering a metal-free and environmentally friendly route to a variety of coumarin-3-carboxamides. mdpi.com Such MCRs provide a powerful tool for generating molecular diversity in a single, efficient step. mdpi.comresearchgate.net Other catalysts, including Ni–NiO nanoparticles, have also been employed for three-component syntheses of these scaffolds. mdpi.com

ComponentsCatalyst/SolventKey FeaturesProduct ClassReference
Salicylaldehyde, Primary/secondary amine, Diethyl malonatePiperidine-Iodine / EthanolOne-pot, three-component, metal-freeCoumarin-3-carboxamides mdpi.com
Salicylaldehyde, Ethyl cyanoacetate, o-AminophenolFeCl3 / n-BuOHOne-pot, three-component3-Benzoxazole coumarins nih.gov
Anilines, Formaldehyde, 5,5-Dimethylcyclohexane-1,3-dioneFe/MWCNTs / CH2Cl2Six-component reaction leading to complex heterocyclesBis-spiro piperidines researchgate.net

Functionalization and Structural Modification of this compound Derivatives

Structural modifications of the parent this compound molecule are undertaken to explore structure-activity relationships and optimize its biological or chemical properties. These modifications can be targeted at either the coumarin ring system or the N-phenyl substituent.

Substitutions on the 2H-Chromene Ring System

Introducing substituents onto the 2H-chromene ring is a primary strategy for creating analogues. This is most commonly accomplished by starting with an appropriately substituted salicylaldehyde in the initial condensation step. A wide array of substituted salicylaldehydes, bearing electron-donating or electron-withdrawing groups at various positions, are commercially available or readily synthesized. This allows for the systematic introduction of groups such as halogens, methyl, or methoxy (B1213986) groups onto the benzene (B151609) portion of the coumarin nucleus. nih.govsapub.org

Furthermore, direct C-H functionalization of the pre-formed coumarin ring represents a more advanced and atom-economical approach to introduce new substituents. mdpi.com For instance, manganese(I)-catalyzed C-H functionalization has been used to assemble fused polycyclic systems onto the coumarin core. whiterose.ac.uk These methods provide access to novel derivatives that would be difficult to synthesize through traditional routes.

Position of SubstitutionSubstituent TypeSynthetic MethodPurpose/ObservationReference
C5, C6, C7, C8Halogen, Methyl, Methoxy, etc.Use of substituted salicylaldehydes in Knoevenagel condensationInvestigate electronic and steric effects on biological activity nih.gov
C3Hetaryl groupsRearrangement of 2-imino-2H-chromene-3-carboxamidesSynthesis of novel heterocyclic systems researchgate.net
C4-Reaction with azomethine ylidesFormation of fused chromeno[3,4-c]pyrrolidines mdpi.com
C-H BondsVarious aryl and alkyl groupsDirect C-H activation/functionalization (e.g., with Mn(I) or Co catalysts)Atom-economical route to novel functionalized coumarins mdpi.comwhiterose.ac.uk

Modifications at the N-Phenyl Moiety

Altering the substitution pattern on the N-phenyl ring is a crucial strategy for fine-tuning the molecule's properties. By replacing 2-ethylaniline with other substituted anilines during the amide bond formation step, a library of derivatives can be generated. This approach allows for a systematic investigation of how different substituents on the phenyl ring influence biological activity.

For example, studies have synthesized series of N-aryl-2-oxo-2H-chromene-3-carboxamides with substituents like fluorine, chlorine, bromine, methyl, and methoxy groups at various positions on the phenyl ring. nih.gov The evaluation of these compounds has shown that the nature, size, and position of these substituents can significantly impact their anticancer activities. nih.govnih.gov For instance, derivatives bearing fluorine atoms, such as 4-fluoro and 2,5-difluoro benzamides, have demonstrated potent activity against certain cancer cell lines. nih.gov This highlights the importance of the N-phenyl moiety as a key site for molecular modification.

N-Phenyl SubstituentResulting Compound ClassInvestigated PropertyKey FindingReference
4-FluoroN-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamideAnticancer activityPotent activity against HepG2 and HeLa cancer cell lines nih.gov
2,5-DifluoroN-(2,5-difluorophenyl)-2-oxo-2H-chromene-3-carboxamideAnticancer activityPotent activity against HepG2 and HeLa cancer cell lines nih.gov
4-Chloro, 4-BromoN-(4-halophenyl)-2-oxo-2H-chromene-3-carboxamideAnticancer activityLess activity compared to fluoro-substituted derivatives nih.gov
4-Methyl, 4-MethoxyN-(4-alkyl/alkoxyphenyl)-2-oxo-2H-chromene-3-carboxamideAnticancer activityWeak activity against tested cancer cell lines nih.gov
Various substituentsN-phenyl-2H-chromene-3-carboxamidesRadioprotective activityIdentification of lead compounds that mitigate radiation-induced damage nih.gov

Diversification via Amide Linkage Variations

The structure of this compound offers a prime site for chemical modification at the amide linkage. The diversification of this parent compound is most commonly achieved by substituting the N-(2-ethylphenyl) group with a wide array of primary and secondary amines. This strategy allows for the systematic alteration of the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile.

The synthesis of these analogues typically begins with a coumarin-3-carboxylic acid or its activated derivative, such as an acid chloride or an ester (e.g., ethyl 2-oxo-2H-chromene-3-carboxylate). mdpi.comnih.gov The activated coumarin is then reacted with a selected amine or aniline (B41778) derivative to form the corresponding N-substituted-2-oxo-2H-chromene-3-carboxamide. lew.roresearchgate.net The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in conjunction with an activator like 4-dimethylaminopyridine (B28879) (DMAP) is a common method for facilitating the amidation of the carboxylic acid precursor. nih.gov Another approach involves reacting the ethyl ester precursor with the desired amine, often under reflux in a suitable solvent like ethanol. mdpi.comresearchgate.net This modular approach enables the generation of extensive libraries of compounds for further study. For instance, reacting coumarin-3-carboxylic acid chloride with different amines is a straightforward method to produce a variety of derivatives. lew.ro

The table below illustrates the variety of amines that can be employed to modify the core structure, leading to a diverse set of analogues.

Amine ReactantResulting N-Substituent GroupReference
AnilinePhenyl nih.gov
4-Fluoroaniline4-Fluorophenyl researchgate.net
2,5-Difluoroaniline2,5-Difluorophenyl researchgate.net
4-Methoxyphenethylamine4-Methoxyphenethyl mdpi.comresearchgate.net
Hydrazine Hydrate-NH2 (forms a carbohydrazide) nih.govresearchgate.net
IsobutylamineIsobutyl mdpi.com

Catalytic and Green Chemistry Approaches in 2-Oxo-2H-chromene-3-carboxamide Synthesis

Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methods. The synthesis of the 2-oxo-2H-chromene-3-carboxamide scaffold, and its precursors like coumarin-3-carboxylic acid, has been a fertile ground for the application of catalytic and green chemistry principles. eurekalert.orgresearchgate.net These approaches aim to reduce waste, minimize the use of hazardous substances, lower energy consumption, and improve reaction efficiency compared to conventional methods. eurekalert.orgresearchgate.net

The core of the coumarin system is often constructed via the Knoevenagel condensation. researchgate.netresearchgate.net Green variations of this reaction have been developed using alternative energy sources and novel catalytic systems. For example, ultrasound and microwave irradiation have been successfully employed to accelerate the synthesis of coumarin-3-carboxylic acids, often leading to shorter reaction times and higher yields. researchgate.neteurjchem.com

The choice of solvent and catalyst is central to these green methodologies. Protocols have been developed using water as a solvent, which is a significant improvement over volatile organic compounds. acs.org In some cases, reactions can be performed under solvent-free conditions. eurekalert.orgresearchgate.net Catalysts range from simple, inexpensive bases like potassium carbonate to more complex systems. acs.org Biodegradable catalytic solvents, such as acidic waste curd water, have also been explored, highlighting a novel approach to sustainable synthesis. eurjchem.com The development of reusable heterogeneous catalysts is another key area, simplifying product purification and reducing chemical waste. researchgate.net

The following table summarizes various catalytic and green chemistry strategies applied to the synthesis of the coumarin-3-carboxylic acid/carboxamide framework.

MethodologyCatalyst/MediumKey AdvantagesReaction TypeReference
Ultrasonic IrradiationWaste Curd WaterUse of biodegradable solvent/catalyst, mild conditions, excellent yields.Knoevenagel Condensation eurjchem.com
Microwave IrradiationYtterbium triflate or catalyst-freeRapid reaction times, high efficiency.Knoevenagel Condensation researchgate.neteurjchem.com
Aqueous SynthesisPotassium Carbonate or Sodium AzideEnvironmentally benign solvent, room temperature, no column chromatography.Knoevenagel Condensation acs.org
Solvent-Free SynthesisNone (Mechanical Milling)Eliminates solvent waste, short reaction times.Knoevenagel Condensation researchgate.net
Heterogeneous CatalysisCaO@SiO2@AILRecyclable catalyst, high efficiency.Knoevenagel Condensation researchgate.net
BiocatalysisLipase TL IMHigh selectivity, mild reaction conditions.Amidation mdpi.com

Purification and Characterization Techniques for Novel Analogues (Focus on Methodologies, not Data)

Following the synthesis of novel this compound analogues, rigorous purification and structural characterization are imperative to confirm their identity and purity.

Purification Techniques: The primary methods for purifying these solid compounds are recrystallization and column chromatography.

Recrystallization: This technique is often the first step after synthesis. The crude product is dissolved in a hot solvent or solvent mixture in which it is sparingly soluble at room temperature. As the solution cools, the compound crystallizes out, leaving impurities behind in the solvent. Ethanol is a commonly used solvent for recrystallizing coumarin-3-carboxamide derivatives. mdpi.com

Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice. lew.romdpi.com A solution of the crude product is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel. An eluting solvent or solvent gradient is used to move the components down the column at different rates based on their polarity, allowing for their separation and collection as pure fractions. nih.gov

Characterization Methodologies: Once purified, the structure of the novel analogues is elucidated using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) and ¹³C (carbon-13) NMR are the most powerful tools for determining the detailed molecular structure. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information on the carbon skeleton of the molecule. Together, they allow for the complete assignment of the compound's structure. lew.romdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. For coumarin-3-carboxamides, characteristic absorption bands would be observed for the amide N-H bond, the lactone and amide carbonyl (C=O) groups, and C-H and C=C bonds of the aromatic rings. nih.govlew.ro

Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio of the molecular ion. mdpi.commdpi.com

Elemental Analysis: This method determines the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimental values are compared with the calculated theoretical values for the proposed molecular formula to confirm its elemental composition. lew.ro

These analytical methods, when used in concert, provide unambiguous confirmation of the successful synthesis and purity of novel this compound analogues.

Molecular Target Identification and Mechanistic Elucidation Studies

Research into the mechanisms of action for this compound and its analogs has identified several key molecular targets and pathways through which these compounds exert their biological effects.

Enzyme Inhibition Profiling (e.g., Cholinesterases, COX, LOX, MAO)

Derivatives of 2-oxo-2H-chromene-3-carboxamide have been investigated for their ability to inhibit a range of enzymes implicated in various pathological conditions.

Cholinesterases: The coumarin scaffold is a known template for the design of cholinesterase inhibitors, which are crucial in the management of neurodegenerative diseases like Alzheimer's. While specific data on the N-(2-ethylphenyl) derivative is limited, related 2-oxo-N-phenethyl-2H-chromene-3-carboxamide molecules have been the subject of theoretical studies for targeting acetylcholinesterase, showing promising potential. mdpi.com Dual inhibitors that target both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are of particular interest for potentially enhanced therapeutic effects in Alzheimer's disease. nih.gov

Cyclooxygenases (COX) and Lipoxygenases (LOX): The arachidonic acid pathway, involving COX and LOX enzymes, is a primary target for anti-inflammatory agents. unibo.it Certain N-aryl iminochromenes, which are structurally related to the core compound, have demonstrated significant inhibitory activity against both COX-1 and COX-2 enzymes. nih.gov For instance, some N-aryl iminochromenes displayed higher COX-2 inhibition than the standard drug indomethacin. nih.gov Additionally, chromone-based derivatives have been designed as dual inhibitors of COX and 15-LOX, showing appreciable inhibition of the latter. unibo.it

Monoamine Oxidases (MAO): Monoamine oxidases are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in treating neurological and psychiatric disorders. mdpi.com Certain 3-carboxamido coumarins have been identified as potent and selective inhibitors of human MAO-B. mdpi.com One of the most notable compounds in a study, N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide, demonstrated exceptional selectivity for MAO-B with an IC50 value as low as 0.0014 µM. mdpi.com

Table 1: Enzyme Inhibitory Activity of Selected 2-oxo-2H-chromene-3-carboxamide Derivatives


Compound DerivativeTarget EnzymeInhibitory Concentration (IC50)Reference
N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamideMAO-B0.0014 µM
Chromone-based benzylcarbazate (2a)COX-11.5 µM nih.gov
Chromone-based benzylcarbazate (2a)COX-20.06 µM nih.gov
N-aryl iminochromene (Compound 10)COX-17.9 nM nih.gov
N-aryl iminochromene (Compound 10)COX-25.1 nM nih.gov

Antibacterial and Antifungal Activity Evaluations

The therapeutic potential of these compounds extends to antimicrobial applications, with various derivatives showing activity against a spectrum of bacteria and fungi.

Antibacterial Activity: Metal complexes of ethyl 2-oxo-2H-chromene-3-carboxylate have been screened for their antibacterial properties. iiste.org Using the disc diffusion method, these complexes were tested against pathogenic bacteria isolated from wound infections, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Proteus mirabilis. iiste.org The results, measured as the diameter of the zone of inhibition, indicated that the complexes possessed notable antibacterial effects, with a lanthanum complex showing the highest activity. iiste.org

**Table 3: Antibacterial Activity of Ethyl 2-oxo-2H-chromene-3-carboxylate Metal Complexes (Zone of Inhibition in mm)** ```html
Bacterial StrainParent ComplexCopper ComplexLanthanum ComplexReference
Staphylococcus aureus131617 mdpi.com
Escherichia coli101214 mdpi.com
Pseudomonas aeruginosa111315 mdpi.com
Proteus mirabilis121314 mdpi.com

Table of Compounds

Compound Name
This compound
2-oxo-N-phenethyl-2H-chromene-3-carboxamide
N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide
Indomethacin
3-oxo-3H-benzo[f]chromene-2-carboxamide
2-imino-2H-chromene-3(N-aryl)carboxamide
Scopoletin
N-phenyl coumarin-3-carboxamide
Ethyl 2-oxo-2H-chromene-3-carboxylate
Ketoconazole
Bifonazole
B5 (a N-phenyl-2H-chromene-3-carboxamide derivative)
p53
Bcl-2
ErbB-2
ERK1 MAP kinase

In Vitro Efficacy Assessments in Cell-Based Systems (Non-Human, Preclinical Focus)

Anti-inflammatory and Antioxidant Property Research

The coumarin scaffold, a fundamental component of this compound, is recognized for its diverse pharmacological activities, including anti-inflammatory and antioxidant effects. mdpi.comresearchgate.net Research into derivatives of 2-oxo-2H-chromene-3-carboxamide has substantiated these properties through various in vitro and in vivo models.

Studies on substituted N-(2-oxo-2H-chromen-3-yl)benzamides have demonstrated significant anti-inflammatory activity. researchgate.net For instance, in carrageenan-induced paw edema assays, certain derivatives exhibited notable inhibition of inflammation over several hours. researchgate.net The anti-inflammatory effects of novel sulfonamide derivatives of gallic acid, which share some structural similarities, have been assessed through protein denaturation and COX-2 inhibition assays, showing concentration-dependent activity comparable to standard anti-inflammatory drugs like ibuprofen. mdpi.com

In the realm of antioxidant activity, various coumarin derivatives have been evaluated using established methods such as the 2,2-Diphenyl-1-picrylhydrazyl (DPPH), hydrogen peroxide, and nitric oxide radical scavenging assays. mdpi.comnih.gov For example, newly synthesized coumarins, including N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide and N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide, have been investigated for their ability to scavenge free radicals. nih.gov The antioxidant potential is often compared to standard antioxidants like ascorbic acid to gauge efficacy. nih.gov The general findings indicate that the coumarin nucleus is a viable pharmacophore for developing agents that can mitigate oxidative stress. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies for 2-Oxo-2H-chromene-3-carboxamide Analogues

The biological activity of 2-oxo-2H-chromene-3-carboxamide derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies have been crucial in elucidating the molecular features that govern their pharmacological effects, guiding the design of more potent and selective compounds.

The nature and position of substituents on both the coumarin ring and the N-phenyl ring of the carboxamide moiety play a pivotal role in determining the biological activity of these analogues.

Research has consistently shown that the presence of specific functional groups can significantly enhance or diminish potency. For instance, in the context of anticancer activity, the introduction of fluorine atoms to the N-phenyl ring, as seen in 4-fluoro and 2,5-difluoro benzamide derivatives, resulted in compounds with high potency against HepG2 and HeLa cancer cell lines. nih.govresearchgate.net Conversely, bulky electron-donating groups like 4-methyl and 4-methoxy groups on the same ring tended to display weaker activity. nih.gov This suggests that both the size and electronic properties of the substituent are critical factors. nih.gov

In studies targeting monoamine oxidase (MAO) enzymes, electron-withdrawing groups have been shown to improve potency. researchgate.net A notable example is N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide, which contains a potent electron-withdrawing methanesulfonyl group at the 4'-position of the N-phenyl ring and exhibits exceptionally high selectivity and inhibitory activity against human MAO-B. mdpi.comresearchgate.net Similarly, the presence of a methoxy group at the seventh position of the coumarin ring, combined with another methoxy group on the phenyl ring of a thiazole (B1198619) substituent, led to a compound with significant cytotoxic and antiproliferative effects. researchgate.net

These findings underscore the importance of electronic effects, where electron-withdrawing substituents on the N-phenylamide ring often lead to increased biological activity, while the impact of substituents on the coumarin core varies depending on the specific biological target.

The three-dimensional arrangement of atoms, or conformation, of 2-oxo-2H-chromene-3-carboxamide analogues is a critical determinant of their interaction with biological targets. Conformational analysis, using techniques such as X-ray crystallography and NMR studies, has revealed that specific spatial arrangements are necessary for optimal bioactivity.

For a related series of 2H-chromene-3-carboxylic acids, it was discovered that a rigid, L-shaped conformation is crucial for high-affinity binding to the endothelin-A (ET(A)) receptor. researchgate.net Compounds that could not adopt this specific L-like shape showed significantly weaker binding affinities, highlighting that the receptor's active site specifically recognizes this conformation. researchgate.net

In the crystal structure of 7-diethylamino-2-oxo-2H-chromene-3-carbohydrazide, two independent molecules were found to exist with different conformations of their ethyl groups, demonstrating the potential for conformational flexibility. researchgate.net This flexibility can influence how the molecule fits into a receptor's binding pocket. Molecular docking studies, which simulate the interaction between a ligand and a target protein, often complement conformational analysis. For instance, docking of a potent MAO-B inhibitor into the enzyme's active site revealed key interactions, such as hydrogen bonding and Pi-Pi stacking, which are dependent on the molecule's conformation.

Preclinical Pharmacological Profiling (Non-Human Model Systems)

The preclinical evaluation of 2-oxo-2H-chromene-3-carboxamide derivatives involves a series of in vitro assays to determine their potency and selectivity against specific biological targets.

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values are determined through various biological assays relevant to the therapeutic target.

For anticancer activity, cytotoxicity is often assessed using the MTT assay on different cancer cell lines. researchgate.net For example, one derivative (compound 13f) showed IC50 values of 11.4 µM against Ehrlich Ascites Carcinoma (EAC) cells and 15.3 µM against Dalton's Lymphoma Ascites (DLA) cells. researchgate.net Other coumarin-3-carboxamide derivatives have demonstrated even higher potency, with IC50 values as low as 2.62–4.85 μM against HepG2 cancer cells and 0.39–0.75 μM against HeLa cancer cells. nih.gov

In the context of enzyme inhibition, such as targeting monoamine oxidase (MAO), IC50 values are determined through specific enzyme activity assays. A highly potent and selective MAO-B inhibitor from this class, N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide, was reported to have an exceptionally low IC50 value of 0.0014 µM. mdpi.comresearchgate.net Another series of derivatives designed as MAO-B inhibitors yielded compounds with pIC50 values (the negative logarithm of the IC50) as high as 8.13.

The following table summarizes the reported IC50 values for various 2-oxo-2H-chromene-3-carboxamide analogues against different targets.

Compound DerivativeTarget/Cell LineIC50 Value (µM)
Compound 13fEhrlich Ascites Carcinoma (EAC)11.4
Compound 13fDalton's Lymphoma Ascites (DLA)15.3
4-fluoro benzamide derivative (14b)HepG2 Cancer Cells4.85
2,5-difluoro benzamide derivative (14e)HepG2 Cancer Cells2.62
4-fluoro benzamide derivative (14b)HeLa Cancer Cells0.75
2,5-difluoro benzamide derivative (14e)HeLa Cancer Cells0.39
N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide (5)Human MAO-B0.0014

Selectivity is a critical aspect of drug development, ensuring that a compound preferentially interacts with its intended target over other related proteins, thereby minimizing potential off-target effects. For 2-oxo-2H-chromene-3-carboxamide derivatives, selectivity is often evaluated by testing them against a panel of related enzymes or receptors.

A prominent example is the development of selective inhibitors for the two isoforms of monoamine oxidase, MAO-A and MAO-B. mdpi.comresearchgate.net Certain 3-carboxamido-7-substituted coumarins have demonstrated promising selective inhibition of human MAO-B. mdpi.comresearchgate.net The compound N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide, for instance, showed exceptional selectivity for MAO-B over MAO-A. mdpi.comresearchgate.net Similarly, another series of derivatives was designed and evaluated, with one compound (4d) showing a 64.5-fold higher selectivity for MAO-B compared to MAO-A.

In the context of antibacterial research, a novel class of 2-oxo-2H-chromene-3-carboxamide derivatives was found to exhibit potent and specific inhibitory effects against Helicobacter pylori, including metronidazole-resistant strains, with minimal to no activity against other Gram-positive and Gram-negative bacteria. researchgate.net This highlights a high degree of specificity for the target bacterium.

For compounds designed as endothelin-A (ET(A)) receptor antagonists, binding affinity studies are performed against both ET(A) and ET(B) receptors to determine selectivity. researchgate.net The most successful compounds in this class bind to the ET(A) receptor with IC50 values of less than 1 nM, demonstrating high potency and selectivity. researchgate.net This specificity is crucial for achieving the desired therapeutic effect while avoiding the consequences of interacting with unintended biological molecules.

In Vivo Efficacy Studies in Animal Models (e.g., Murine models for therapeutic potential)

Extensive searches of scientific literature and databases did not yield specific in vivo efficacy studies conducted on this compound in murine or other animal models. While the broader class of coumarin-3-carboxamide derivatives has been a subject of preclinical research, showcasing a range of biological activities including anticancer potential, specific data on the in vivo therapeutic efficacy of the N-(2-ethylphenyl) substituted derivative remains unavailable in the reviewed literature.

The therapeutic potential of coumarin derivatives is an active area of research, with various analogues being investigated for their effects on cell proliferation, apoptosis, and signaling pathways in cancer models. nih.govnih.gov Studies on related N-substituted-2-oxo-2H-chromene-3-carboxamide compounds have primarily focused on in vitro assessments against different cancer cell lines, with some demonstrating significant cytotoxic activity. mdpi.comfrontiersin.org For instance, certain coumarin-3-carboxamide derivatives have been shown to inhibit cancer cell growth by targeting specific pathways, such as the ErbB-2 and ERK1 MAP kinase pathway. tandfonline.com

Consequently, no data tables containing detailed research findings from murine models for this specific compound can be provided at this time. Further research, including animal studies, would be necessary to elucidate the in vivo efficacy and potential therapeutic applications of this compound.

Computational and Theoretical Investigations of N 2 Ethylphenyl 2 Oxo 2h Chromene 3 Carboxamide

Molecular Docking Simulations to Predict Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and clarifying mechanisms of action. Studies on various coumarin-3-carboxamide derivatives have successfully employed molecular docking to identify potential biological targets and understand binding interactions. nih.gov

The analysis of ligand-protein interactions reveals how a compound like N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide fits into the active site of a protein. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking.

For coumarin (B35378) derivatives, key interactions often involve the carbonyl oxygen of the lactone ring and the amide group, which can act as hydrogen bond acceptors. researchgate.net The aromatic rings of the chromene core and the N-phenyl substituent can engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues (e.g., Phenylalanine, Tryptophan, Leucine) in the protein's binding pocket. researchgate.netmarmara.edu.tr For instance, in docking studies of similar compounds against protein kinases like CK2, hydrogen bonds with residues in the ATP-binding site are critical for inhibitory activity. nih.gov The 2-ethylphenyl group of the target molecule likely plays a significant role in establishing specific hydrophobic contacts, influencing its binding orientation and specificity.

Molecular docking programs calculate a scoring function, often expressed as a binding energy or affinity (in kcal/mol), to estimate the strength of the ligand-protein interaction. A more negative value typically indicates a more stable and favorable binding interaction.

While specific binding energy data for this compound is not available, studies on analogous coumarin derivatives demonstrate a wide range of binding affinities depending on the protein target. For example, docking of various coumarins against Dengue virus proteins and multidrug-resistance-associated protein 1 (MRP1) has been used to rank potential inhibitors based on their predicted binding scores. jcchems.comtandfonline.com A hypothetical docking study could yield results similar to those shown in the table below, illustrating how substitutions on the coumarin scaffold can influence binding affinity to a given protein target.

CompoundTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues (Illustrative)
N-(phenyl)-2-oxo-2H-chromene-3-carboxamideProtein Kinase A-7.8Val123, Leu173
This compoundProtein Kinase A-8.5Val123, Leu173, Phe201
N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamideProtein Kinase A-8.2Val123, Leu173, Ser170

Note: The data in this table is illustrative and intended to represent typical results from molecular docking studies.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic properties of a molecule. researchgate.net These methods provide insights into molecular geometry, charge distribution, and chemical reactivity, which are fundamental to understanding a molecule's biological activity. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. researchgate.net

ParameterDefinitionIllustrative Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.2
Energy Gap (ΔE)ELUMO - EHOMO4.3
Ionization Potential (I)-EHOMO6.5
Electron Affinity (A)-ELUMO2.2
Chemical Hardness (η)(I - A) / 22.15

Note: The values in this table are representative examples based on DFT studies of related coumarin structures and are not specific experimental values for this compound.

A molecule's three-dimensional shape is not rigid; it can exist in various spatial arrangements called conformations. Conformational analysis aims to identify the most stable, low-energy conformers of a molecule, as this is the shape it will most likely adopt when interacting with a biological target.

For this compound, the key flexible bond is the amide linkage between the chromene C3 carbon and the nitrogen of the 2-ethylphenyl group. The rotation around this bond, as well as the rotation of the ethyl group, defines the molecule's conformational landscape. Quantum chemical calculations can map the potential energy surface by calculating the energy of the molecule at different dihedral angles. Crystal structure analysis of a similar compound, 2-oxo-N′-phenyl-2H-chromene-3-carbohydrazide, reveals that the planarity of the chromene moiety and the dihedral angle with the pendant phenyl ring are key structural features, often stabilized by intramolecular hydrogen bonds. nih.gov Identifying the lowest-energy conformer is essential for accurate molecular docking simulations, as it represents the most probable bioactive conformation.

Molecular Dynamics (MD) Simulations to Explore Dynamic Interactions

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a realistic representation of the complex in a simulated physiological environment (e.g., in water).

For a ligand like this compound, MD simulations are used to assess the stability of the binding pose predicted by docking. nih.gov Over the course of the simulation (typically nanoseconds to microseconds), researchers can monitor the stability of key interactions, such as hydrogen bonds and hydrophobic contacts. If the ligand remains stably bound in the active site and maintains these interactions, it lends confidence to the docking prediction. tandfonline.com MD simulations can also reveal conformational changes in the protein or ligand upon binding and provide a more refined calculation of binding free energy through methods like MM/GBSA.

Stability of Ligand-Target Complexes in Solution

The stability of a complex formed between a ligand, such as a chromene-3-carboxamide derivative, and its biological target is a critical determinant of its efficacy. The coumarin scaffold and its derivatives are well-known for their ability to coordinate with metal ions, which can enhance their biological activities. mdpi.comhumanjournals.com The stability of these complexes is influenced by factors such as the number of coordination groups on the ligand, the nature of the metal ion, and the pH of the solution. mdpi.com

Computational methods, including quantum-chemical calculations, are employed to investigate the metal-binding ability and stability of these complexes. mdpi.com For instance, studies on coumarin derivatives have determined stability constants (logβ) for complexes with various metal ions, providing a quantitative measure of how stable the resulting complex is. mdpi.com The coordination can occur through different modes, such as the lactone and carboxylic oxygen atoms, forming highly stable six-membered metallocycles. mdpi.com

While specific stability constants for this compound bound to a specific biological protein target are not extensively documented in available literature, the general principles are well-established for the broader class of coumarin derivatives. semanticscholar.org The stability of such non-metallic ligand-target complexes is typically assessed using molecular dynamics simulations, which can predict the durability of interactions, such as hydrogen bonds and hydrophobic contacts, over time in a simulated aqueous environment.

Table 1: Factors Influencing the Stability of Coumarin Derivative Complexes

FactorDescriptionImpact on Stability
Coordination Groups The number and type of atoms on the ligand (e.g., oxygen, nitrogen) that can bind to a target ion or receptor.Polydentate ligands (those binding at multiple points) generally form more stable complexes. mdpi.com
pH of Solution The acidity or alkalinity of the environment can affect the protonation state of both the ligand and the target, influencing binding affinity.Complex formation is often pH-dependent, with optimal stability within a specific pH range. mdpi.com
Target Ion/Residue The nature of the metal ion or amino acid residues in the target's binding pocket.The size and charge of a metal ion, or the polarity of amino acid residues, dictate the strength and geometry of the interaction. semanticscholar.org
π-Stacking Non-covalent interactions between the aromatic rings of the ligand and the target.Can contribute significantly to the overall stabilization of the complex. mdpi.com

Dynamic Behavior in Biological Environments

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time, providing insights into how a ligand like this compound might behave in a complex biological environment. mdpi.com Such simulations have been successfully applied to other 2-oxo-2H-chromene-3-carboxamide derivatives to explore their interactions with biological targets. mdpi.com

MD simulations can model the conformational changes of the ligand, its interactions with water molecules, and its binding and unbinding from a receptor's active site. mdpi.comrsc.org For example, a simulation might reveal that specific hydrogen bonds between the carboxamide group and a protein's active site are crucial for stabilizing the complex, or that the 2-ethylphenyl group settles into a hydrophobic pocket. rsc.org These simulations can also assess the stability of the ligand-target complex by calculating metrics like the root-mean-square deviation (RMSD) over the simulation period. A stable RMSD suggests that the ligand remains securely bound in a consistent conformation.

Studies on similar carboxamide derivatives have used MD simulations to explore possible binding modes and confirm the stability of docked poses, finding that key residues, such as Asn535 in one study, play a crucial role in stabilizing the inhibitor through persistent interactions. rsc.org This information is invaluable for understanding the mechanism of action and for the rational design of improved inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For the chromene-3-carboxamide class, QSAR models are developed to predict the therapeutic efficacy of new, unsynthesized derivatives, thereby saving time and resources in the drug discovery process. mdpi.comnih.gov

Development of Predictive Models for Biological Activity

The development of a QSAR model begins with a dataset of chromene-3-carboxamide analogues with experimentally determined biological activities (e.g., IC₅₀ values). mdpi.comnih.gov For each molecule in the series, a set of numerical values known as molecular descriptors, which characterize its structural, physical, and chemical properties, are calculated. nih.gov

Using statistical methods, a mathematical equation is generated that links these descriptors to the observed biological activity. The goal is to create a model that not only explains the activity of the known compounds but can also accurately predict the activity of new ones. The reliability of these models is assessed using statistical metrics like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). A good model is generally considered to have an R² > 0.6 and a Q² > 0.5. mdpi.com

For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used for related compounds to build predictive models based on the three-dimensional steric and electrostatic fields surrounding the molecules. rsc.org

Table 2: Example Structure of a QSAR Data Set

CompoundExperimental Activity (IC₅₀, µM)Descriptor 1 (e.g., LogP)Descriptor 2 (e.g., Molecular Weight)Descriptor 3 (e.g., Dipole Moment)Predicted Activity (IC₅₀, µM)
Compound A 0.753.1293.34.50.81
Compound B 2.623.5311.34.92.55
Compound C 9.902.8327.73.810.12
Compound D 35.04.2342.85.133.80

Note: This table is illustrative and does not represent actual data for this compound.

Identification of Key Structural Descriptors

A critical outcome of QSAR modeling is the identification of the key molecular descriptors that have the most significant impact on biological activity. nih.gov These descriptors provide a numerical representation of molecular features and help researchers understand which properties are essential for a compound's function.

Common descriptors used in QSAR studies for chromene derivatives and similar heterocyclic compounds include:

Electronic Descriptors: These describe the electron distribution in the molecule (e.g., dipole moment, atomic charges) and are crucial for electrostatic or hydrogen-bonding interactions.

Steric Descriptors: These relate to the size and shape of the molecule (e.g., molecular volume, surface area). They are important for how well the ligand fits into the binding site of a target protein.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity (e.g., LogP). This property is critical for membrane permeability and hydrophobic interactions within the binding pocket.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

By analyzing the QSAR equation, chemists can determine whether increasing a certain property (like hydrophobicity) or adding a specific functional group (like a hydrogen bond donor) is likely to enhance the desired biological activity. rsc.org

De Novo Design and Virtual Screening Approaches for Novel Chromene-3-carboxamides

Computational chemistry plays a proactive role in drug discovery through virtual screening and de novo design, methodologies that have been applied to the coumarin class of compounds. nih.govresearchgate.net These approaches use structural information from a biological target to identify or create new, potent ligands.

Virtual Screening involves the use of computational methods, primarily molecular docking, to screen large databases of existing compounds to identify those that are most likely to bind to a specific biological target. nih.gov In this process, each compound in the library is computationally "docked" into the active site of the target protein. The resulting poses are then evaluated and ranked using a scoring function that estimates the binding affinity. This allows researchers to prioritize a smaller, more manageable number of promising candidates for laboratory synthesis and testing. nih.gov Pharmacophore model-based virtual screening has also been utilized for similar chromene structures. mdpi.com

De Novo Design , on the other hand, involves designing a novel molecule from scratch or by modifying an existing scaffold. rsc.org This process often starts with an analysis of the target's binding pocket to identify key interaction points. Algorithms can then "grow" a molecule fragment by fragment within the active site to maximize favorable interactions, or suggest modifications to a known scaffold, like the 2-oxo-2H-chromene core, to improve its binding affinity or other pharmacological properties. researchgate.netrsc.org The resulting novel structures are then evaluated computationally before being selected for synthesis.

These rational design strategies, which have been used to develop coumarin-based co-drugs, represent a powerful, modern approach to expanding the therapeutic potential of the chromene-3-carboxamide chemical family. nih.gov

Advanced Research Applications and Methodological Contributions of N 2 Ethylphenyl 2 Oxo 2h Chromene 3 Carboxamide

N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide as a Chemical Biology Tool

The structural and photophysical characteristics of the 2-oxo-2H-chromene-3-carboxamide scaffold make it a valuable tool for interrogating biological systems. While specific studies focusing exclusively on the N-(2-ethylphenyl) derivative are limited, the broader class of N-aryl-2-oxo-2H-chromene-3-carboxamides has been extensively utilized.

Derivatives of the 2-oxo-2H-chromene-3-carboxamide scaffold have been instrumental in validating the roles of various enzymes in disease pathways. By designing specific inhibitors, researchers can probe the physiological and pathological functions of a target protein. For instance, various N-substituted coumarin-3-carboxamides have been synthesized and evaluated as inhibitors for a range of enzymes. nih.govlew.ro

One significant area of application is in the study of monoamine oxidases (MAOs), enzymes crucial for metabolizing neurotransmitters. mdpi.com A series of 2H-chromene-3-carboxamide derivatives were synthesized and evaluated as inhibitors for both MAO-A and MAO-B isoforms. researchgate.net Notably, compounds with specific substitutions on the N-phenyl ring demonstrated high potency and selectivity for MAO-B, validating it as a druggable target for neurological conditions. mdpi.comresearchgate.net Similarly, coumarin-3-carboxamide analogues have been designed to inhibit pancreatic lipase, a key enzyme in fat metabolism, thereby helping to validate its role in obesity. researchgate.netresearchgate.net The N-(2-ethylphenyl) moiety in the title compound can be rationally designed to fit into specific hydrophobic pockets of an enzyme's active site, allowing for its use as a chemical probe to validate the therapeutic potential of inhibiting that target.

The chromene, or benzopyran, scaffold is a cornerstone in the development of fluorescent molecules for biological applications due to its distinctive photophysical properties. aip.orgresearchgate.netaip.org The 2-oxo-2H-chromene (coumarin) core is particularly well-suited for bioimaging because of its favorable characteristics, including excellent cell permeability and synthetic accessibility. nih.gov Although unsubstituted coumarin (B35378) is nearly non-fluorescent, its properties can be precisely tuned by adding substituents to the core scaffold. nih.gov

The development of fluorescent probes based on the chromene skeleton has enabled the detection and monitoring of a wide array of biologically relevant analytes, including thiols, amino acids, and reactive oxygen species like hydrogen peroxide. aip.orgresearchgate.net These probes often work through mechanisms like the "thiol-chromene" click reaction, which allows for rapid and selective recognition. aip.orgresearchgate.net Modifications to the chromene structure have led to the creation of advanced probes with features such as:

Two-Photon Absorption: Certain chromene-based probes have been developed as rigid analogs of the Green Fluorescent Protein (GFP) chromophore, enabling two-photon imaging in living tissues, which offers deeper penetration and reduced photodamage. aip.org

Near-Infrared (NIR) Emission: Shifting the emission to the NIR region (650-1350 nm) is highly advantageous for in-vivo imaging, as it minimizes interference from biological autofluorescence and allows for deeper tissue penetration. nih.gov

Subcellular Targeting: By incorporating specific targeting moieties, chromene-based probes can be directed to particular organelles, such as the mitochondria, allowing for the precise spatial detection of analytes like peroxynitrite. researchgate.net

Aggregation-Induced Emission (AIE): Recently, chromene derivatives have been explored as BioAIEgens (AIE luminogens derived from natural scaffolds), which are weakly emissive in solution but become highly fluorescent upon aggregation. This property is valuable for developing "light-up" probes for specific targets, such as the endoplasmic reticulum. oup.com

The this compound framework can be adapted for these purposes, where the chromene core acts as the fluorophore and the N-aryl carboxamide portion can be modified to modulate solubility, cell permeability, or to act as a recognition site for a specific analyte.

Table 1: Examples of Chromene-Based Fluorescent Probes and Their Applications

Probe TypeAnalyte/TargetKey Feature/MechanismApplicationReference
Thiol-Sensing ProbeThiols (e.g., Cysteine)Thiol-chromene "click" nucleophilic pyran ring-opening reaction.Monitoring thiol levels in living cells and mice. aip.orgresearchgate.net
Peroxynitrite ProbePeroxynitrite (ONOO⁻)Destruction of a dicyano-vinyl group by ONOO⁻ to generate a fluorescent aldehyde.Accurate detection of ONOO⁻ specifically in mitochondria. researchgate.net
Hypochlorous Acid ProbeHypochlorous Acid (HOCl)Fluorescence quenching upon interaction with HOCl.Confocal imaging of HOCl in cells and zebrafish. researchgate.net
BioAIEgen ProbeEndoplasmic Reticulum (ER)Aggregation-induced emission (AIE) upon targeting the ER.Specific, wash-free imaging of the endoplasmic reticulum. oup.com
Two-Photon ProbeGeneral BioimagingRigid GFP chromophore analog with high two-photon absorption cross-section.Three-dimensional imaging of living tissues with reduced background fluorescence. aip.org

Contributions to Medicinal Chemistry Methodologies

The 2-oxo-2H-chromene-3-carboxamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. mdpi.com This versatility makes it a valuable component in modern drug design strategies like scaffold hopping and fragment-based drug discovery.

Scaffold hopping is a crucial strategy in drug discovery aimed at identifying structurally novel compounds by modifying the central core of a known active molecule. uniroma1.it This approach is used to improve properties like metabolic stability or patentability while maintaining biological activity. uniroma1.it Bioisosteric replacement, a related concept, involves substituting one functional group with another that has similar physical or chemical properties. nih.gov

The 2-oxo-2H-chromene-3-carboxamide framework can be utilized in these strategies in several ways:

As a Replacement Scaffold: The rigid, bicyclic chromene core can replace more flexible or metabolically labile scaffolds in existing drugs to improve binding affinity and pharmacokinetic properties. uniroma1.it

As a Starting Scaffold: Researchers can "hop" from the chromene scaffold to entirely new heterocyclic systems to explore novel chemical space and discover compounds with different selectivity profiles.

Bioisosteric Replacement of the Amide Linker: The carboxamide group itself is a common functional group in drug molecules. In one study, the ketone at the 2-position of the coumarin ring was replaced with an imine group, a bioisosteric replacement, to create novel 2-imino-2H-chromene-3(N-aryl)carboxamides with potent cytotoxic activity. nih.gov

These methodologies allow medicinal chemists to leverage the favorable binding characteristics of the chromene core while systematically optimizing other molecular properties.

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to high-throughput screening for identifying lead compounds. nih.gov FBDD begins by screening libraries of small, low-complexity molecules ("fragments") for weak but efficient binding to a biological target. frontiersin.org These fragment hits then serve as starting points for building more potent, drug-like molecules through strategies like fragment growing, linking, or merging. frontiersin.orgdrugdiscoverychemistry.com

The 2-oxo-2H-chromene core is well-suited for FBDD because it adheres to the principles often used to define a good fragment, such as the "Rule of Three" (MW < 300, cLogP ≤ 3, etc.). The chromene scaffold provides a rigid, well-defined 3D structure that can be efficiently docked into a protein's binding site. The carboxamide at the C3 position and other sites on the ring system serve as ideal vectors for synthetic elaboration, allowing chemists to "grow" the fragment by adding new functional groups to pick up additional interactions with the target protein. nih.gov The N-(2-ethylphenyl) group on the title compound represents one such elaboration, designed to probe a specific pocket on a target protein.

Potential in Material Science and Non-Biological Applications

Beyond their biological roles, chromene derivatives have found applications in material science, primarily due to their unique optical properties. islandarchives.ca They are widely used as pigments, cosmetics, and dyes. nih.govresearchgate.net

The incorporation of chromene moieties into larger molecular structures can lead to materials with interesting photophysical characteristics. Specifically, chromene-based azo dyes have been synthesized and investigated for their optical features. nih.gov These compounds can be used as reactive dyes for synthetic fibers like nylon and cellulosic fabrics. researchgate.net The color and fastness properties of these dyes can be tuned by altering the substituents on the chromene ring and the coupled diazonium salt. researchgate.net The this compound, as a substituted coumarin, possesses the core chromophore necessary for such applications, and its properties could be modulated for use in creating novel pigments or functional dyes for electrophotographic or electroluminescent devices. islandarchives.ca

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Research in Sensor Development

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Future Research Directions and Translational Perspectives for N 2 Ethylphenyl 2 Oxo 2h Chromene 3 Carboxamide

Exploration of Undiscovered Biological Pathways and Therapeutic Avenues (Preclinical)

The coumarin-3-carboxamide core is a versatile pharmacophore, with analogues demonstrating a wide array of biological activities. Future preclinical research on N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide should be directed towards exploring novel therapeutic areas beyond the established activities of related compounds.

Anticancer Potential: Numerous N-aryl-2-oxo-2H-chromene-3-carboxamides have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown potent activity against human cancer cell lines such as MCF-7 (breast), PC-3 (prostate), A-549 (lung), and Caco-2 (colorectal). nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of crucial cellular targets. Future studies on this compound could investigate its potential to modulate novel cancer-related pathways. A promising avenue would be to explore its effect on tumor-associated carbonic anhydrase isoforms, such as CA IX and CA XII, which are implicated in tumor progression and chemoresistance. nih.gov

Neuroprotective Effects: The coumarin (B35378) scaffold is known to possess neuroprotective properties. hum-ecol.runih.govresearchgate.net Analogues of this compound could be investigated for their potential in neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov Preclinical studies could focus on evaluating the compound's ability to inhibit key enzymes such as cholinesterases and monoamine oxidases, or to modulate pathways involved in neuroinflammation and oxidative stress. hum-ecol.runih.gov For example, some coumarin derivatives have been shown to exert neuroprotective effects by activating the TRKB-CREB-BDNF pathway, which is crucial for neuronal survival. nih.govmdpi.com

Anti-inflammatory and Antimicrobial Applications: The anti-inflammatory properties of coumarin derivatives are well-documented. nih.govresearchgate.net Preclinical investigations of this compound could explore its efficacy in models of chronic inflammation and autoimmune disorders. Furthermore, given the antimicrobial activity observed in some related structures, its potential against a panel of pathogenic bacteria and fungi should be systematically evaluated. jocpr.com

The following table summarizes the preclinical activities of some representative N-aryl-2-oxo-2H-chromene-3-carboxamide analogues, highlighting potential therapeutic avenues for this compound.

Compound AnalogueBiological ActivityPotential Therapeutic Avenue
2-imino-2H-chromene-3(N-aryl) carboxamidesCytotoxic against MCF-7, PC-3, A-549, and Caco-2 cell lines nih.govAnticancer
7-hydroxycoumarin-3-carboxamidesSelective inhibition of carbonic anhydrase IX and XII nih.govAnticancer
Arylisoxazole-chromenone carboxamidesCholinesterase inhibition nih.govNeuroprotective (Alzheimer's Disease)
N-[4'-oxo-2'-(substituted Aryl/Heteryl)-Thiazolidin-3'-yl]-3-Carboxamido-2H-Chromen-2-one derivativesAnti-inflammatory activity researchgate.netAnti-inflammatory

Development of Advanced Synthetic Strategies for Scalable Production and Diversity-Oriented Synthesis

The translation of a promising compound from the laboratory to clinical application necessitates the development of efficient and scalable synthetic methods. For this compound, future research should focus on optimizing existing synthetic routes and exploring novel methodologies.

Scalable Synthesis: Current synthetic approaches to N-aryl-2-oxo-2H-chromene-3-carboxamides often involve the condensation of salicylaldehyde (B1680747) derivatives with N-aryl cyanoacetamides or the amidation of 2-oxo-2H-chromene-3-carboxylic acid. While effective at the laboratory scale, these methods may face challenges in large-scale production, such as the use of hazardous reagents or purification difficulties. Future efforts should be directed towards developing green and cost-effective synthetic protocols. This could involve the use of eco-friendly solvents, catalyst recycling, and continuous flow chemistry to enhance efficiency and minimize waste. researchgate.net

Diversity-Oriented Synthesis (DOS): To explore the chemical space around the this compound scaffold, diversity-oriented synthesis (DOS) strategies can be employed. DOS aims to generate a library of structurally diverse molecules from a common starting material, which can then be screened for a wide range of biological activities. nih.gov For coumarin-3-carboxamides, DOS approaches could involve the use of multicomponent reactions or the development of novel tandem reactions to introduce structural diversity at various positions of the chromene and N-phenyl rings. nih.gov

Application of Artificial Intelligence and Machine Learning in Chromene-3-carboxamide Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. researchgate.netpreprints.org These computational tools can be instrumental in advancing the research on this compound and its analogues.

Predictive Modeling: ML models can be trained on existing data for coumarin-3-carboxamide derivatives to predict the biological activity of novel, unsynthesized compounds. nih.govnih.govmdpi.comarxiv.orgplos.org This can help in prioritizing the synthesis of molecules with the highest probability of being active, thereby saving time and resources. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of these compounds with their biological activities, providing insights into the key determinants of their potency and selectivity.

De Novo Drug Design: Generative AI models can be employed for the de novo design of novel chromene-3-carboxamide derivatives with desired pharmacological profiles. These models can learn the underlying patterns from known active compounds and generate new molecular structures that are predicted to have enhanced potency, improved selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Design and Synthesis of Novel Analogues with Enhanced Potency, Selectivity, and Desirable Preclinical Profiles

The development of novel analogues of this compound with improved pharmacological properties is a key step towards its potential clinical translation. This will involve a deep understanding of the structure-activity relationships (SAR) within this chemical series.

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold should be undertaken to elucidate the SAR. This would involve synthesizing a series of analogues with variations in the substituents on both the chromene ring and the N-phenyl ring. For example, the effect of the position and nature of the ethyl group on the phenyl ring could be explored by synthesizing ortho, meta, and para isomers, as well as analogues with different alkyl chains. The impact of various electron-donating and electron-withdrawing groups on the chromene nucleus should also be investigated.

Enhancing Potency and Selectivity: The insights gained from SAR studies can guide the rational design of new analogues with enhanced potency against specific biological targets and improved selectivity over off-target proteins. For instance, if a particular analogue shows promising anticancer activity, further modifications can be made to increase its potency and selectivity for cancer cells over healthy cells, thereby reducing potential side effects.

Optimizing Preclinical Profiles: In addition to potency and selectivity, the design of novel analogues should also focus on optimizing their preclinical profiles, including pharmacokinetic and toxicological properties. This involves designing molecules with good oral bioavailability, appropriate metabolic stability, and a low potential for toxicity.

The following table presents a hypothetical design strategy for novel analogues based on the this compound scaffold.

Modification SiteProposed ModificationRationale
N-phenyl ringVarying the position of the ethyl group (meta, para)To probe the effect of steric hindrance on target binding.
N-phenyl ringIntroducing other alkyl or alkoxy groupsTo modulate lipophilicity and pharmacokinetic properties.
Chromene ringIntroducing electron-withdrawing or electron-donating groupsTo influence the electronic properties of the scaffold and modulate target interactions.
Carboxamide linkerBioisosteric replacementTo explore alternative interactions with the target protein and improve metabolic stability.

Q & A

Q. What are the optimized synthetic routes for N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide?

The synthesis typically involves coupling 2-oxo-2H-chromene-3-carboxylic acid with 2-ethylaniline via an amidation reaction. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like EDCl/HOBt or DCC in anhydrous DMF to form the reactive intermediate.
  • Nucleophilic substitution : React the activated acid with 2-ethylaniline under inert conditions (N₂ atmosphere) to minimize side reactions.
  • Purification : Flash column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from acetone or ethanol yields high-purity crystals suitable for X-ray analysis .
  • Validation : Confirm product identity via 1H^1 \text{H}-NMR (aromatic proton shifts at δ 6.5–8.5 ppm) and HRMS (exact mass matching C18H15NO3\text{C}_{18}\text{H}_{15}\text{NO}_3) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :
  • 1H^1 \text{H}-NMR identifies substituents (e.g., ethyl group protons at δ 1.2–1.4 ppm and aromatic protons).
  • IR confirms carbonyl stretches (1660–1700 cm1^{-1}) and amide N–H bonds (~3300 cm1 ^{-1}).
    • Crystallography : Single-crystal X-ray diffraction (using SHELX programs) reveals intramolecular hydrogen bonds (e.g., N–H⋯O) and π-π stacking interactions critical for stability .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

  • Molecular docking : Screen against targets like monoamine oxidase B (MAO-B) using AutoDock Vina. Coumarin derivatives exhibit MAO-B inhibition due to planar aromatic systems interacting with flavin adenine dinucleotide (FAD) pockets .
  • QSAR studies : Correlate substituent effects (e.g., ethyl vs. methoxy groups) with IC50_{50} values to optimize inhibitory potency .

Q. What strategies resolve contradictions in crystallographic data for this compound?

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping reflections in cases of pseudo-merohedral twinning .
  • Hydrogen bonding analysis : Apply Etter’s graph set theory (e.g., C(6)\text{C}(6) motifs for chains) to distinguish genuine intermolecular interactions from crystallographic noise .

Q. How do supramolecular interactions influence the compound’s solid-state properties?

  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H⋯O, π-π) using CrystalExplorer. For example, coumarin derivatives often exhibit 15–20% contribution from C⋯O contacts, stabilizing crystal lattices .
  • Thermal stability : Differential scanning calorimetry (DSC) correlates melting points (e.g., 230–235°C) with hydrogen bond density .

Q. What experimental designs validate the compound’s role as a fluorescent probe?

  • Hydroxyl radical detection : Compare quantum yields of this compound with coumarin-3-carboxylic acid in Fenton reaction assays. Fluorescence quenching at 450 nm (ex: 360 nm) indicates OH^\bullet \text{OH} scavenging .
  • Competitive binding assays : Use ethidium bromide displacement to assess DNA intercalation potential, monitored via fluorescence polarization .

Methodological Notes

  • Key references : SHELX crystallography , synthetic protocols , and bioactivity models .
  • Contradictions addressed : Crystallographic twinning vs. hydrogen bond artifacts resolved via SHELXL refinement and graph set theory .

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